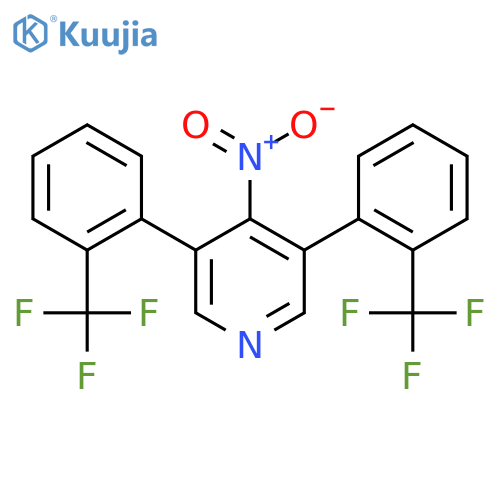Cas no 1261737-48-7 (3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine)

1261737-48-7 structure
商品名:3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine
CAS番号:1261737-48-7
MF:C19H10F6N2O2
メガワット:412.285325527191
CID:4984067
3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine
-
- インチ: 1S/C19H10F6N2O2/c20-18(21,22)15-7-3-1-5-11(15)13-9-26-10-14(17(13)27(28)29)12-6-2-4-8-16(12)19(23,24)25/h1-10H
- InChIKey: IPYBMUGLRMYIFC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1C1C=NC=C(C2C=CC=CC=2C(F)(F)F)C=1[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 2
- 複雑さ: 535
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 58.7
3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013007774-250mg |
3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine |
1261737-48-7 | 97% | 250mg |
$470.40 | 2023-09-03 | |
| Alichem | A013007774-1g |
3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine |
1261737-48-7 | 97% | 1g |
$1519.80 | 2023-09-03 | |
| Alichem | A013007774-500mg |
3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine |
1261737-48-7 | 97% | 500mg |
$863.90 | 2023-09-03 |
3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine 関連文献
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
1261737-48-7 (3,5-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine) 関連製品
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
